molecular formula C24H23N3O3S B3650809 N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3650809
M. Wt: 433.5 g/mol
InChI Key: BYTXYVZCWTUTGQ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under basic conditions.

    Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable electrophile.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.

    Glycinamide formation: The final step involves the formation of the glycinamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyanomethyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)glycinamide: Lacks the phenylsulfonyl group.

    N-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide: Lacks the dimethylphenyl group.

    N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-glycinamide: Lacks the phenylsulfonyl group.

Uniqueness

N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (cyanomethyl, dimethylphenyl, and phenylsulfonyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[4-(cyanomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-18-7-6-10-23(19(18)2)27(31(29,30)22-8-4-3-5-9-22)17-24(28)26-21-13-11-20(12-14-21)15-16-25/h3-14H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTXYVZCWTUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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